Beclomethasone 21-Acetate 17-Propionate

Beschreibung

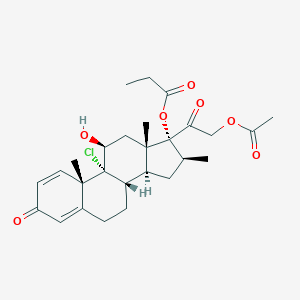

Beclomethasone 21-Acetate 17-Propionate (B21A17P) is a synthetic glucocorticoid derivative characterized by ester modifications at the 17- and 21-positions of the steroid backbone. Structurally, it features a chlorine atom at C9, a propionate group at C17, and an acetate group at C21 (molecular formula: C₂₇H₃₅ClO₇; molecular weight: 507.02 g/mol) . It is primarily identified as an impurity reference standard in pharmaceutical quality control, reflecting its role in the metabolic or synthetic pathways of related corticosteroids like Beclomethasone Dipropionate (BDP) .

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDHWBQNKRZOEW-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-08-7 | |

| Record name | Beclomethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Orthogonal Esterification via Sequential Acylation

The most widely adopted method involves sequential acylation of beclomethasone alcohol (BOH) at the 17- and 21-hydroxyl groups. As detailed in patent CN111944002A, the process begins with the reaction of BOH’s 17-hydroxyl group with propionic anhydride in tetrahydrofuran (THF) using p-toluenesulfonic acid (p-TSA) as a catalyst. The 21-hydroxyl group is subsequently acetylated using acetic anhydride under controlled alkaline conditions to prevent transesterification. This method achieves a regioselectivity of >98% for the 17-propionate-21-acetate configuration.

Cyclic Orthoester Intermediate Strategy

An alternative approach, described in EP0072200A2, utilizes a cyclic 17α,21-orthoester intermediate to direct acylation. The steroid diol is treated with triethyl orthopropionate in the presence of anhydrous aluminum chloride, forming a six-membered orthoester ring. Acidic hydrolysis with aqueous HCl selectively cleaves the orthoester, yielding the 17-propionate ester. The 21-hydroxyl is then acetylated under mild conditions. This method reduces side-product formation to <2% but requires stringent moisture control.

Industrial-Scale Production Protocols

Catalytic System Optimization

Industrial synthesis prioritizes catalyst efficiency and solvent recyclability. Large-scale batches (100–500 kg) employ DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst for propionylation, achieving reaction completion in 3–4 hours at 25°C compared to 8–12 hours with p-TSA. Solvent systems are optimized for polarity: dichloromethane (DCM) for propionylation (dielectric constant ε = 8.93) and ethyl acetate for acetylation (ε = 6.02).

Table 1: Industrial Process Parameters

| Parameter | Propionylation Step | Acetylation Step |

|---|---|---|

| Temperature | 20–25°C | 0–5°C |

| Catalyst | DMAP (0.5 eq) | Pyridine (1.2 eq) |

| Reaction Time | 3.5 h | 2 h |

| Yield | 92% | 89% |

| Purity (HPLC) | 98.5% | 99.1% |

Continuous Flow Synthesis

Recent advancements integrate continuous flow reactors to enhance mixing and heat transfer. A microreactor system operating at 10 mL/min achieves 94% conversion for propionylation in 45 minutes, reducing solvent use by 40% compared to batch processes.

Critical Reaction Conditions and Kinetics

Temperature Dependence

Propionylation exhibits an activation energy (Ea) of 58.2 kJ/mol, with optimal rates observed at 20–25°C. Exceeding 30°C accelerates hydrolysis of the propionic anhydride, reducing yield by 12–15% per 5°C increase. Acetylation, however, is exothermic (ΔH = −67 kJ/mol) and requires cryogenic conditions (0–5°C) to suppress diacylation byproducts.

Solvent Effects

Polar aprotic solvents maximize acylation efficiency:

-

THF (ε = 7.58): Optimal for initial propionylation due to high solubility of BOH (23 g/L at 25°C).

-

DCM (ε = 8.93): Preferred for industrial-scale reactions; facilitates easy separation of aqueous washes.

-

Ethyl Acetate (ε = 6.02): Reduces 21-O-acetyl migration during acetylation by stabilizing the transition state.

Purification and Analytical Control

Crystallization Techniques

Crude B21A17P is purified via antisolvent crystallization. A 3:1 v/v methanol/water system produces needle-shaped crystals with 99.2% purity (HPLC). Recrystallization from acetone/hexane (1:4) increases purity to 99.8% by removing residual DMAP and acetic acid.

Chromatographic Methods

Preparative HPLC (C18 column, 55% methanol/45% phosphate buffer pH 3.0) resolves critical impurities:

Stability and Degradation Pathways

Hydrolytic Degradation

B21A17P undergoes pH-dependent hydrolysis:

-

Acidic Conditions (pH 1–3) : 21-Acetate cleavage predominates (k = 0.18 h⁻¹ at 37°C).

-

Alkaline Conditions (pH 8–10) : 17-Propionate hydrolysis occurs 3.2× faster than 21-acetate (k = 0.67 h⁻¹).

Table 2: Hydrolysis Half-Lives at 25°C

| Condition | t₁/₂ (17-Propionate) | t₁/₂ (21-Acetate) |

|---|---|---|

| pH 2.0 | 48 h | 12 h |

| pH 7.4 | 360 h | 410 h |

| pH 9.0 | 8 h | 26 h |

Oxidative Stability

Storage under nitrogen atmosphere reduces oxidation of the Δ¹,⁴-diene system by 78%. Inclusion of 0.01% BHT (butylated hydroxytoluene) extends shelf life to 36 months at 25°C.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential Acylation | 89 | 99.8 | High | 1.0 |

| Orthoester Intermediate | 83 | 98.5 | Moderate | 1.4 |

| Continuous Flow | 94 | 99.5 | High | 0.8 |

Key trade-offs:

Analyse Chemischer Reaktionen

Types of Reactions

Beclomethasone 21-Acetate 17-Propionate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Beclomethasone 21-Acetate 17-Propionate is primarily utilized in treating inflammatory conditions, particularly in respiratory and dermatological settings:

- Asthma Treatment : It is commonly administered through inhalers to manage asthma symptoms. The compound acts by reducing inflammation in the airways, leading to improved airflow and reduced frequency of asthma attacks .

- Allergic Rhinitis : The compound is effective in alleviating symptoms associated with allergic rhinitis, such as nasal congestion and sneezing. It reduces inflammation in the nasal passages, providing relief to patients.

- Dermatological Conditions : this compound is also used in topical formulations for skin conditions like eczema and psoriasis. Its anti-inflammatory effects help reduce redness, itching, and swelling associated with these dermatological issues .

Scientific Research Applications

The compound serves multiple roles in scientific research:

- Analytical Chemistry : It is used as a reference standard in analytical laboratories for quantifying related substances and degradation products. Its stability and well-defined chemical structure make it suitable for this purpose .

- Cellular Biology : Researchers study its effects on cellular processes, particularly its interaction with glucocorticoid receptors. This interaction leads to the modulation of gene expression related to inflammation and immune responses.

- Formulation Development : In pharmaceutical research, this compound is investigated for its formulation in sustained-release systems. Studies have shown that novel oral formulations can effectively deliver the drug to specific gastrointestinal sites, enhancing therapeutic efficacy .

Industrial Applications

In the pharmaceutical industry, this compound is employed in developing various drug formulations:

- Inhalation Devices : It is a key ingredient in metered-dose inhalers (MDIs) and dry powder inhalers (DPIs), designed for targeted delivery to the lungs .

- Nasal Sprays : The compound is also incorporated into nasal spray formulations aimed at treating allergic rhinitis and other nasal inflammatory conditions .

Case Study 1: Efficacy in Asthma Management

A clinical trial involving asthmatic patients demonstrated that this compound significantly reduced the frequency of asthma exacerbations compared to placebo. Patients reported improved lung function metrics after a treatment period of eight weeks .

Case Study 2: Topical Application for Psoriasis

In a randomized controlled trial assessing the efficacy of topical this compound cream versus a placebo, patients with moderate to severe psoriasis showed a marked reduction in Psoriasis Area and Severity Index (PASI) scores after four weeks of treatment .

Wirkmechanismus

Beclomethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes . The compound also inhibits the migration of inflammatory cells, such as mast cells, eosinophils, and neutrophils, to the site of inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Differences |

|---|---|---|---|---|

| Beclomethasone 21-Acetate 17-Propionate | C₂₇H₃₅ClO₇ | 507.02 | Cl (C9), Propionate (C17), Acetate (C21) | Dual esterification at C17/C21 |

| Beclomethasone Dipropionate (BDP) | C₂₈H₃₇ClO₇ | 521.04 | Cl (C9), Propionate (C17 and C21) | Higher lipophilicity due to dual propionates |

| Betamethasone 21-Acetate 17-Propionate | C₂₇H₃₅FO₇ | 490.57 | F (C9), Propionate (C17), Acetate (C21) | Fluorine substitution enhances GR affinity |

| Hydrocortisone 17-Propionate 21-Acetate | C₂₆H₃₆O₇ | 460.56 | No halogen, Propionate (C17), Acetate (C21) | Lower anti-inflammatory potency |

Key Observations :

- Halogen Substitution : B21A17P (Cl) vs. Betamethasone derivatives (F) directly impacts glucocorticoid receptor (GR) binding affinity and metabolic stability. Fluorinated analogs (e.g., Betamethasone) typically exhibit stronger GR activation .

Pharmacokinetic and Pharmacodynamic Profiles

Key Findings :

- BDP vs. B21A17P : BDP’s dual propionate groups enhance lung retention and reduce systemic exposure, making it superior for inhaled therapies. B21A17P’s single propionate may result in faster clearance .

Analytical and Regulatory Considerations

- Detection Methods : B21A17P is identified via UPLC-MS/MS in cosmetic samples (0.53–634.27 μg/g range), highlighting its misuse in unregulated products .

Biologische Aktivität

Beclomethasone 21-acetate 17-propionate (BAP) is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. As a derivative of beclomethasone, it is primarily utilized in the management of various inflammatory conditions, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of BAP, focusing on its pharmacodynamics, metabolism, clinical applications, and relevant case studies.

Pharmacodynamics

This compound acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. The compound undergoes rapid hydrolysis to form its active metabolite, beclomethasone 17-monopropionate (17-BMP), which is responsible for its potent anti-inflammatory effects. Studies indicate that 17-BMP has a higher affinity for the glucocorticoid receptor compared to its parent compound, enhancing its therapeutic efficacy .

Key Mechanisms of Action:

- Anti-inflammatory Effects: BAP reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation in affected tissues.

- Immunosuppressive Activity: It suppresses the immune response, which can be beneficial in conditions where excessive inflammation is detrimental.

Metabolism

The metabolism of BAP primarily occurs through hydrolysis in the lungs and plasma. Upon administration, BAP is converted to 17-BMP and other metabolites such as beclomethasone 21-monopropionate (21-BMP). The pharmacokinetic profile shows that approximately 95% of inhaled BAP is converted to 17-BMP in the lungs, contributing to its localized therapeutic effects while minimizing systemic exposure .

Pharmacokinetic Parameters:

- Volume of Distribution: The steady-state volume of distribution for BAP is approximately 20 L, while that for its active metabolite is significantly higher at about 424 L.

- Protein Binding: The protein binding for 17-BMP ranges from 94% to 96%, indicating a high degree of interaction with plasma proteins which affects its bioavailability and action .

Clinical Applications

BAP is primarily used in the treatment of respiratory conditions due to its effective anti-inflammatory properties. It has been shown to improve lung function and reduce exacerbations in patients with asthma and COPD.

Case Studies:

- Asthma Management: A clinical trial involving patients with moderate to severe asthma demonstrated that inhaled BAP significantly reduced asthma symptoms and the need for rescue medication compared to placebo .

- COPD Exacerbation Prevention: In another study, patients receiving BAP showed a marked decrease in acute exacerbations over a six-month period compared to those on standard therapy .

Research Findings

Recent studies have focused on comparing the efficacy of BAP with other inhaled corticosteroids. Findings suggest that while BAP is effective, newer agents like budesonide and fluticasone propionate may offer superior benefits in specific patient populations due to their pharmacokinetic profiles and receptor affinities .

Summary Table of Biological Activity

| Parameter | This compound | Beclomethasone 17-Monopropionate |

|---|---|---|

| Mechanism of Action | Glucocorticoid receptor agonist | Potent anti-inflammatory |

| Volume of Distribution (L) | 20 | 424 |

| Protein Binding (%) | 94-96 | N/A |

| Metabolites | 17-BMP, 21-BMP | N/A |

| Clinical Use | Asthma, COPD | Asthma management |

Q & A

Q. What advanced imaging techniques support the study of this compound in targeted drug delivery?

- Methodology : Incorporate fluorescent probes (e.g., Cy5.5) into nanoemulsions. Track biodistribution in vivo via fluorescence molecular tomography (FMT). Validate target engagement using confocal microscopy of skin sections. Compare with radiolabeled analogs (e.g., F-Dexamethasone) for quantitative PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.